molecular formula C17H18N2O4 B5715822 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No. B5715822
M. Wt: 314.34 g/mol
InChI Key: NSZJFBAQOMTOTO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been investigated for its anti-cancer properties and its potential use as a treatment for Alzheimer's disease. In materials science, it has been explored for its use in the development of organic semiconductors and optoelectronic devices. In environmental science, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been studied for its ability to remove heavy metal ions from contaminated water.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibition of acetylcholinesterase, it has been shown to have antioxidant properties and to modulate the activity of certain neurotransmitters. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its diverse range of potential applications. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide, including its potential use as a treatment for Alzheimer's disease and cancer, its use in the development of organic semiconductors and optoelectronic devices, and its use in environmental remediation. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential applications in other fields.

Synthesis Methods

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide can be synthesized through a multi-step process, which involves the reaction of 4-methoxyacetophenone with 4-methyl-3-nitrobenzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by amidation of the intermediate with propanoyl chloride.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-3-7-14(11-16(12)19(21)22)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZJFBAQOMTOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide

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